molecular formula C19H20N4O3 B2724586 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797890-45-9

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2724586
CAS No.: 1797890-45-9
M. Wt: 352.394
InChI Key: VURMFENOUVRKRS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a multifaceted compound that has piqued the interest of researchers across various fields

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves a multi-step process:

    • Starting with a functionalized pyrazole intermediate.

    • Utilizing selective acylation and hydroxylation reactions.

    • Employing specific conditions such as controlled temperature, pH, and use of catalysts to guide the reaction towards the desired product.

  • Industrial Production Methods: : In an industrial setting, the production is often scaled up using:

    • Flow chemistry techniques to ensure precise control of reaction parameters.

    • Solvent systems that support high yield and purity.

    • Integration of purification steps such as recrystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Can oxidize the hydroxyl group to a carbonyl group.

    • Reduction: : Reduction of the pyrazole ring or oxopyridinyl moiety under specific conditions.

    • Substitution: : Various substitutions on the pyrazole or pyridinyl rings.

  • Common Reagents and Conditions

    • Oxidizing agents like potassium permanganate.

    • Reducing agents such as lithium aluminum hydride.

    • Nucleophilic substitution using halides or other nucleophiles.

  • Major Products: : Depending on the reaction type, products range from altered pyrazole derivatives to hydroxyl-substituted analogs with varied functional groups.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.

  • Biology

    • Investigated for its binding properties to biological macromolecules.

    • Possible use as a ligand in studying protein interactions and enzyme activities.

  • Medicine

    • Explored for its pharmacological properties including potential anti-inflammatory and anti-cancer activities.

    • Research into its role as a drug delivery agent due to its structural features.

  • Industry

    • Utilized in the formulation of specialty chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Binding to specific receptors or enzymes, altering their activity.

  • Modulating intracellular signaling pathways, potentially leading to therapeutic effects.

  • Its molecular targets often include proteins involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar compounds include various pyrazole and pyridinone derivatives:

  • Pyrazole derivatives: : Often used in similar pharmacological and industrial contexts but may differ in their specific bioactivities or chemical properties.

  • Pyridinone derivatives: : Known for their roles in medicinal chemistry, particularly as enzyme inhibitors or metal chelators.

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of these structural features, offering a versatile platform for further research and application.

That wraps it up—what's your take on the compound?

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14-17(12-21-23(14)15-7-3-2-4-8-15)19(26)20-11-16(24)13-22-10-6-5-9-18(22)25/h2-10,12,16,24H,11,13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURMFENOUVRKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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